Benzyl 3-(triphenylphosphoranyl)propylcarbamate

Protecting group orthogonality Acid stability Solid-phase peptide synthesis

Benzyl 3-(triphenylphosphoranyl)propylcarbamate (CAS 39945-55-6), also referred to as triphenyl-(3-phenylmethoxycarbonylaminopropyl)phosphanium bromide, is an organophosphorus compound featuring a triphenylphosphonium cation linked via a C3-propyl spacer to a benzyl carbamate (Cbz)-protected amine. The compound exhibits a molecular weight of 534.42 g/mol and a calculated LogP of approximately 2.69.

Molecular Formula C29H29NO2P+
Molecular Weight 454.5 g/mol
CAS No. 39945-55-6
Cat. No. B12659497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(triphenylphosphoranyl)propylcarbamate
CAS39945-55-6
Molecular FormulaC29H29NO2P+
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H28NO2P/c31-29(32-24-25-14-5-1-6-15-25)30-22-13-23-33(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28/h1-12,14-21H,13,22-24H2/p+1
InChIKeyLDVRMOGNIYUVJI-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(triphenylphosphoranyl)propylcarbamate (CAS 39945-55-6): A Protected Aminoalkyl Phosphonium Salt for Wittig and Mitochondrial Targeting Applications


Benzyl 3-(triphenylphosphoranyl)propylcarbamate (CAS 39945-55-6), also referred to as triphenyl-(3-phenylmethoxycarbonylaminopropyl)phosphanium bromide, is an organophosphorus compound featuring a triphenylphosphonium cation linked via a C3-propyl spacer to a benzyl carbamate (Cbz)-protected amine . The compound exhibits a molecular weight of 534.42 g/mol and a calculated LogP of approximately 2.69 . This structure combines the lipophilic triphenylphosphonium moiety—widely employed for mitochondrial targeting and as a Wittig reagent precursor—with a latent primary amine protected by an acid-stable, hydrogenolytically cleavable Cbz group.

Why Generic C3‑Aminopropyl Triphenylphosphonium Salts Cannot Substitute for the Cbz‑Protected Benzyl 3‑(triphenylphosphoranyl)propylcarbamate


The unprotected analog, (3-aminopropyl)triphenylphosphonium (CAS 698967-00-9), lacks orthogonal protection, which severely limits its utility in multistep syntheses where the free amine would participate in unwanted side reactions (e.g., acylation, alkylation, or imine formation) . Conversely, the shorter-chain analog (Cbz-methyl)triphenylphosphonium bromide (CAS 78385-36-1) possesses a single‑carbon linker that drastically alters both the steric environment at the phosphorus center and the spatial separation between the protected amine and the phosphonium group, thereby modifying ylide stability and reactivity in Wittig olefinations . The absence of the Cbz group or the alteration of the linker length renders these in‑class compounds non‑interchangeable for applications requiring sequential deprotection and subsequent functionalization.

Quantitative Differentiation Evidence for Benzyl 3-(triphenylphosphoranyl)propylcarbamate (CAS 39945-55-6) Versus Closest Analogs


Cbz‑ versus Boc‑Protected Analogs: Divergent Stability Profiles Under Acidic Conditions

The Cbz group of the target compound is stable under acidic conditions (e.g., 50% TFA in DCM) that rapidly cleave the Boc group, enabling selective deprotection protocols. For the Boc analog tert-butyl (3-(triphenylphosphonio)propyl)carbamate, TFA treatment yields the free amine within 30 minutes, while the target compound shows less than 5% cleavage under identical conditions [1].

Protecting group orthogonality Acid stability Solid-phase peptide synthesis Hydrogenolysis

LogP Comparison: Target Compound Exhibits Significantly Lower Lipophilicity Than Non‑Carbamate TPP Analogs

The predicted logP of the target compound (2.69, ChemSrc) is substantially lower than that of the simple alkyl‑triphenylphosphonium comparator benzyltriphenylphosphonium chloride (logP = 3.69, SIELC), a difference of approximately 1.0 log unit [1].

Lipophilicity Mitochondrial accumulation Physicochemical profiling logP

HIV‑1 Antiviral Activity: Cbz‑Protected TPP Salt Demonstrates Sub‑micromolar EC50 with Selectivity Index >10

In an HIV‑1 cellular assay using HuT TK+ cells, the parent cation of the target compound showed EC50 values ranging from <0.3 µM (strain MN) to <1 µM (strain LAI) against reverse transcriptase activity, with a CC50 >10 µM in MTT cytotoxicity measurements, yielding a selectivity index (CC50/EC50) exceeding 10 .

Antiviral activity HIV-1 MTT cytotoxicity Selectivity index

Molecular Weight Advantage: Lower MW Than (3‑Benzoyloxypropyl)triphenylphosphonium Bromide

The target compound (MW = 534.42 g/mol, bromide salt) is approximately 39 g/mol lighter than the ester‑linked comparator (3-(benzoyloxy)propyl)triphenylphosphonium bromide (CAS 30698-18-1, MW = 573.51 g/mol) .

Molecular weight Transport efficiency Lead optimization Physicochemical properties

Cbz Group Enables Monitoring of Reaction Progress via UV Absorption

The benzyl carbamate moiety imparts a strong UV chromophore with λmax ≈ 254 nm (typical for Cbz‑protected amines), enabling facile monitoring of reaction progress and purification by UV‑active HPLC [1]. In contrast, the Boc analog lacks this strong aromatic absorption, while the Fmoc analog absorbs at different wavelengths (λmax ≈ 265 nm, 290 nm, 300 nm), preventing use of the same detection channel [2].

UV chromophore Reaction monitoring HPLC detection Process analytical technology

Optimal Research and Industrial Application Scenarios for Benzyl 3-(triphenylphosphoranyl)propylcarbamate


Multistep Synthesis Requiring Orthogonal Amine Protection

When a synthetic route employs acid‑labile protecting groups (e.g., Boc, tert‑butyl esters, trityl) on other functionalities, the target compound's acid‑stable Cbz group allows selective deprotection without premature amine liberation [Section 3, Evidence 1]. Researchers can carry the protected phosphonium salt through multiple synthetic steps and release the free amine only at the final stage via hydrogenolysis, enabling convergent assembly of complex mitochondrial‑targeted conjugates [1].

Mitochondrial Vector Design Requiring Controlled Lipophilicity

The approximately 1.0 logP unit reduction relative to simple alkyl‑TPP salts [Section 3, Evidence 2] makes this compound a preferred mitochondrial delivery vector when lower non‑specific membrane partitioning is desired. Applications include the delivery of polar drug payloads where excessive lipophilicity of the vector would dominate pharmacokinetic properties or cause off‑target accumulation [2].

Antiviral Prodrug Programs Utilizing TPP‑Mediated Mitochondrial Delivery

The demonstrated sub‑micromolar anti‑HIV activity (EC50 <1 µM) with a selectivity index >10 [Section 3, Evidence 3] supports the compound's use as a starting material or control compound in antiviral prodrug research where mitochondrial accumulation of nucleoside analogs or other antivirals is hypothesized to enhance therapeutic efficacy .

Wittig Olefination with Subsequent Cbz Deprotection to Reveal a Free Amine

In target‑oriented synthesis, the compound can first participate in a Wittig reaction via its phosphonium ylide, installing a carbon‑carbon double bond, and subsequently undergo hydrogenolytic Cbz cleavage to reveal a primary amine for further functionalization (e.g., amide coupling, reductive amination). This dual reactivity is uniquely enabled by the compound's 3‑carbon spacer and protected amine [3].

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